

2,5-Difluoroaniline CAS number and molecular weight

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Compound of Interest

Compound Name: 2,5-Difluoroaniline

Cat. No.: B146615

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Technical Guide: 2,5-Difluoroaniline

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,5-Difluoroaniline** (CAS No: 367-30-6), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes. This document details its physicochemical properties, spectroscopic data, a detailed experimental protocol for its synthesis, and crucial safety information. Furthermore, it explores the biological context of its derivatives, particularly in the development of selective COX-2 inhibitors like Celecoxib, and includes a schematic of the relevant signaling pathway.

Core Chemical Information

2,5-Difluoroaniline is an aromatic amine distinguished by two fluorine substituents on the benzene ring. These fluorine atoms significantly influence the molecule's electronic properties and reactivity, making it a valuable building block in organic synthesis.

Physicochemical and Spectroscopic Data

The fundamental properties of **2,5-Difluoroaniline** are summarized in the tables below for quick reference.

Identifier	Value	Reference
CAS Number	367-30-6	[1] [2] [3] [4] [5]
Molecular Formula	C ₆ H ₅ F ₂ N	[1] [5]
Molecular Weight	129.11 g/mol	[1] [3] [4]
IUPAC Name	2,5-difluoroaniline	[4]

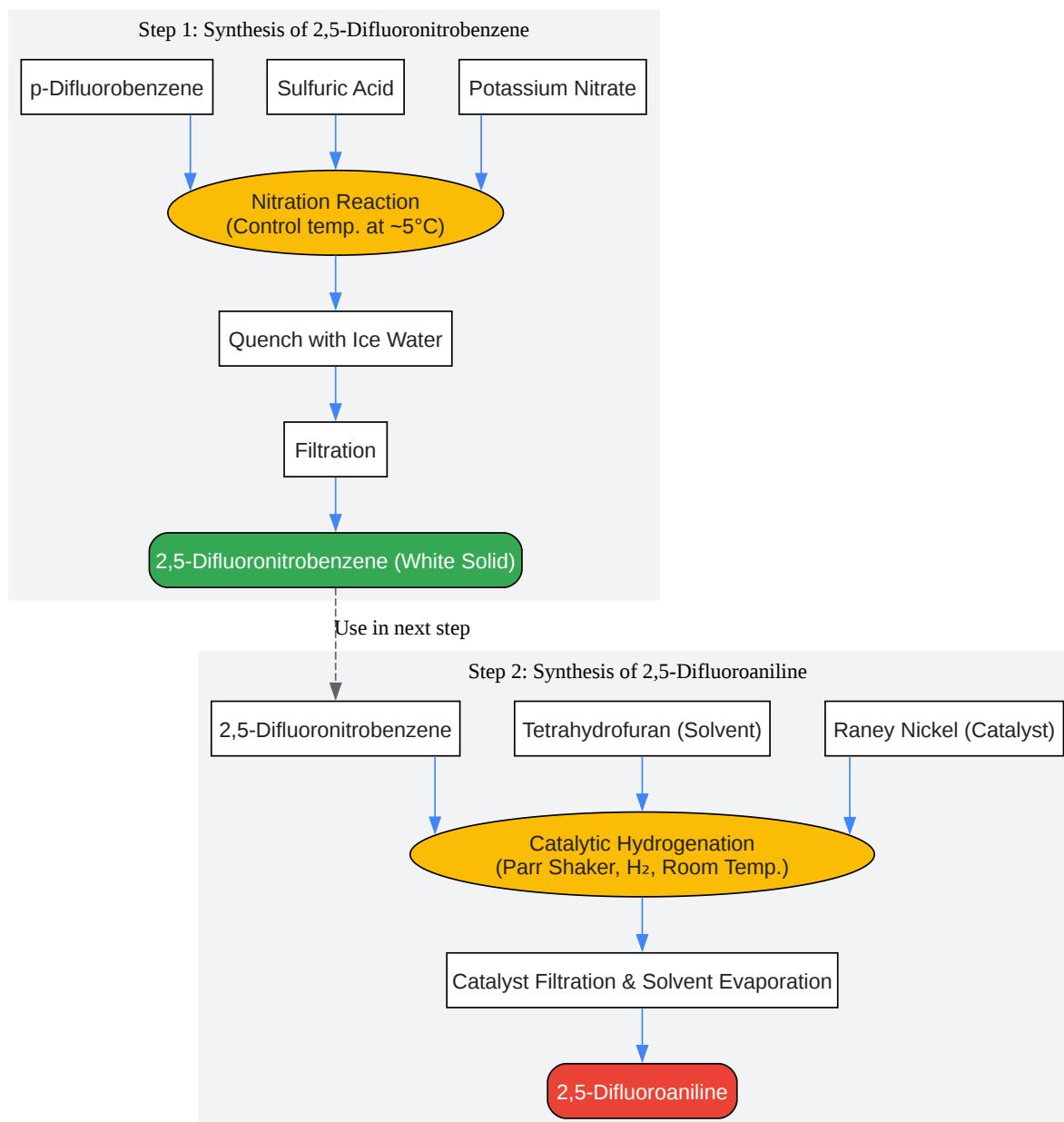
Property	Value	Reference
Appearance	Clear brown liquid	[1]
Melting Point	11-13 °C	[2] [5]
Boiling Point	176-178 °C	[5]
Density	1.288 g/mL at 25 °C	[5]
Refractive Index (n _{20/D})	1.513	[5]
Flash Point	66 °C (150.8 °F)	[5]

Spectroscopic Data	Description	Reference
¹ H NMR (CDCl ₃)	Spectral data available, showing characteristic shifts for aromatic protons and the amine group.	[6] [7]
Infrared (IR) Spectroscopy	FTIR spectra available, indicating primary amine and C-F bond stretches.	[8]

Synthesis of 2,5-Difluoroaniline

The primary route for synthesizing **2,5-Difluoroaniline** is through the catalytic hydrogenation of its nitro precursor, 2,5-difluoronitrobenzene. The following section outlines the experimental protocols for both the synthesis of the precursor and the final product.

Experimental Workflow for Synthesis



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Caption: Synthetic workflow for **2,5-Difluoroaniline**.

Experimental Protocol: Synthesis of 2,5-Difluoronitrobenzene

This protocol is adapted from established nitration methods for aromatic compounds.

- Reaction Setup: To a reaction vessel, add 1400 g of p-difluorobenzene and 5800 mL of concentrated sulfuric acid.
- Cooling: Cool the mixture to approximately 5 °C using an ice bath.
- Nitration: Add 1450 g of potassium nitrate in portions while maintaining the temperature at 5 °C.
- Reaction Monitoring: Monitor the reaction progress using Gas Chromatography (GC) until completion.
- Work-up: Once the reaction is complete, pour the mixture into ice water to precipitate the product.
- Isolation: Collect the resulting white solid by suction filtration to yield 2,5-difluoronitrobenzene.

Experimental Protocol: Synthesis of 2,5-Difluoroaniline

This protocol is based on the catalytic reduction of a nitro-aromatic compound.[\[2\]](#)[\[6\]](#)

- Reaction Setup: In a Parr shaker apparatus, prepare a solution of 2,5-difluoronitrobenzene in tetrahydrofuran (THF).
- Catalyst Addition: Carefully add a catalytic amount of Raney nickel to the solution.
- Hydrogenation: Seal the vessel and introduce hydrogen gas. Agitate the mixture at room temperature under hydrogen pressure.
- Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or GC until the starting material is consumed.

- Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture to remove the Raney nickel catalyst.
- Isolation: Concentrate the filtrate under reduced pressure to remove the THF, yielding **2,5-difluoroaniline**.

Applications in Drug Development and Industry

2,5-Difluoroaniline is a versatile intermediate with significant applications in several industries:

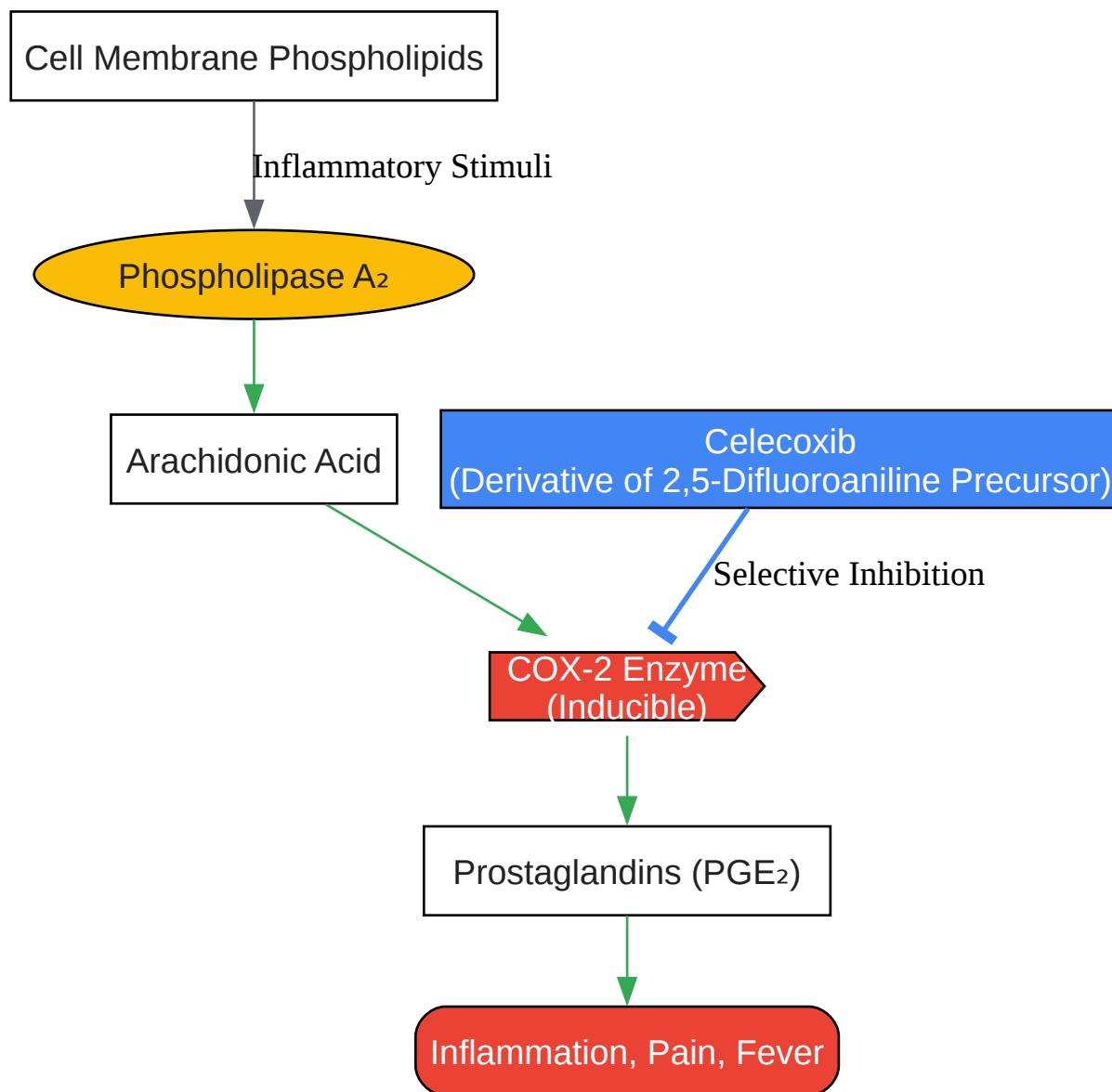
- Pharmaceuticals: It serves as a crucial building block in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly for drugs targeting neurological and cardiovascular diseases.^[1] Its derivatives have been explored for their anti-inflammatory and antimicrobial properties.
- Agrochemicals: The compound is used in the formulation of effective herbicides and pesticides.^[1]
- Dyes and Pigments: It is employed in the production of stable and vibrant dyes.^[1]

A notable application in medicinal chemistry is in the synthesis of analogues of Celecoxib, a selective COX-2 inhibitor. This highlights the role of **2,5-difluoroaniline** in developing modern anti-inflammatory agents.

Biological Context: The COX-2 Signaling Pathway

Derivatives of **2,5-difluoroaniline** are precursors to selective nonsteroidal anti-inflammatory drugs (NSAIDs) that target the Cyclooxygenase-2 (COX-2) enzyme. The COX-2 pathway is integral to inflammation and pain.

COX-2 Signaling Pathway and Inhibition



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Caption: Inhibition of the COX-2 pathway by Celecoxib.

Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane by phospholipase A₂. The COX-2 enzyme, which is induced during inflammation, converts arachidonic acid into prostaglandins (like PGE₂).^{[1][9]} These prostaglandins are key mediators of inflammation, pain, and fever.^[1] Celecoxib, synthesized from intermediates like **2,5-difluoroaniline**, acts as a selective inhibitor of COX-2.^{[1][2]} By blocking the active site of COX-2, it prevents the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.^[1]

Safety and Handling

2,5-Difluoroaniline is a hazardous chemical and requires strict safety protocols.

Hazard Class	Statement
Acute Toxicity	Harmful if swallowed, in contact with skin, or if inhaled.
Skin Sensitization	May cause an allergic skin reaction.

Precautionary Measures

- **Handling:** Handle in a well-ventilated area. Wear suitable protective clothing, including chemical-impermeable gloves and tightly fitting safety goggles. Avoid contact with skin and eyes and prevent the formation of aerosols.[\[3\]](#)
- **Storage:** Store in a cool, dark, and dry place in a tightly sealed container.
- **First Aid:**
 - **Inhalation:** Move the victim to fresh air. If breathing is difficult, administer oxygen.
 - **Skin Contact:** Immediately wash off with soap and plenty of water. Remove contaminated clothing.
 - **Eye Contact:** Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
 - **Ingestion:** Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Disclaimer: This document is intended for informational purposes for qualified professionals. Always refer to the latest Safety Data Sheet (SDS) before handling this chemical and follow all institutional and regulatory safety guidelines.

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